N-(pyridin-2-ylmethyl)pyrimidin-2-amine

Chk1 inhibitor structure-based virtual screening lead scaffold

N-(Pyridin-2-ylmethyl)pyrimidin-2-amine (CAS 361549-73-7, NSC363245) is a heterocyclic amine featuring a 2-aminopyrimidine core N-alkylated with a pyridin-2-ylmethyl substituent. It belongs to the N-pyridinylpyrimidin-2-amine class and has been structurally authenticated by single-crystal X-ray diffraction.

Molecular Formula C10H10N4
Molecular Weight 186.218
CAS No. 361549-73-7
Cat. No. B3002074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-ylmethyl)pyrimidin-2-amine
CAS361549-73-7
Molecular FormulaC10H10N4
Molecular Weight186.218
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC2=NC=CC=N2
InChIInChI=1S/C10H10N4/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10/h1-7H,8H2,(H,12,13,14)
InChIKeyVIBVAWCJVABZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-2-ylmethyl)pyrimidin-2-amine (CAS 361549-73-7): Core Scaffold for Kinase-Targeted Chemical Probes and Lead Discovery


N-(Pyridin-2-ylmethyl)pyrimidin-2-amine (CAS 361549-73-7, NSC363245) is a heterocyclic amine featuring a 2-aminopyrimidine core N-alkylated with a pyridin-2-ylmethyl substituent. It belongs to the N-pyridinylpyrimidin-2-amine class [1] and has been structurally authenticated by single-crystal X-ray diffraction [2]. The compound has been identified as the core scaffold in structure-based virtual screening-derived Chk1 inhibitor lead series [3] and as a component of dynamic covalent aminal systems [2].

N-(Pyridin-2-ylmethyl)pyrimidin-2-amine: Why N-Benzyl, N-Phenyl, and N-Pyridin-3-ylmethyl Analogs Cannot Be Interchanged


The 2-pyridylmethyl substituent in N-(pyridin-2-ylmethyl)pyrimidin-2-amine provides both a hydrogen-bond-accepting pyridyl nitrogen and a flexible methylene linker, a combination that cannot be reproduced by simple N-benzyl (lacks the coordinating heteroatom), direct N-phenyl (lacks the methylene spacer), or N-pyridin-3-ylmethyl (altered geometry of the heteroatom) analogs [1]. This scaffold was specifically identified through structure-based virtual screening as the privileged lead for Chk1 inhibitors, distinguishing it from alternative pyrimidine-2-amine substitution patterns [2]. Furthermore, the pyrimidine-bearing analog exhibits distinct dynamic covalent equilibrium behavior compared to pyridine-bearing counterparts, with the aminal-to-imine equilibrium constant Keq being solvent-tunable only for specific heterocyclic combinations [3].

N-(Pyridin-2-ylmethyl)pyrimidin-2-amine Evidence Guide: Quantitative Differentiation for Procurement Decisions


Chk1 Inhibitor Lead Scaffold: Virtual Screening-Validated Privileged Core vs. N-Benzyl and N-Phenyl Pyrimidin-2-amine Analogs

N-(Pyridin-2-ylmethyl)pyrimidin-2-amine was identified as the lead scaffold through structure-based virtual screening against Chk1 kinase and subsequently used as the core template for a series of novel small-molecule Chk1 inhibitors [1]. In contrast, N-benzylpyrimidin-2-amine derivatives have been primarily explored as HDAC inhibitors rather than Chk1 inhibitors, with the most potent compounds showing HDAC enzymatic inhibitory activity comparable to SAHA (suberoylanilide hydroxamic acid) [2]. The N-phenyl (2-anilinopyrimidine) scaffold, while privileged for kinase inhibition broadly, lacks the flexible methylene spacer that the pyridin-2-ylmethyl group provides for optimal hinge-region binding orientation in Chk1 [1]. This scaffold specificity in kinase target engagement constitutes a structural rationale for procurement when Chk1-focused programs are intended.

Chk1 inhibitor structure-based virtual screening lead scaffold

Dynamic Covalent Chemistry: Solvent-Dependent Aminal-Imine Equilibrium of Pyrimidine Analog vs. Pyridine and Thiazole Counterparts

The picolyl pyrimidine amino aminal (3c, derived from 2-aminopyrimidine and pyridine-2-carboxaldehyde) exhibits fundamentally different dynamic covalent behavior from its pyridine (3a) and thiazole (3b) analogs. The pyrimidine aminal 3c exists predominantly in its imine form (4c) in methanol and chloroform, rendering reduction to the target amine 6c impossible in these solvents; NaBH4 reduction proceeds only in acetonitrile, yielding N-2-picolylpyrimidin-2-amine (6c) in 33% isolated yield [1]. In contrast, the pyridine analog 3a and thiazole analog 3b form stable aminals with equilibrium constants Keq of 31.70±0.49 and 22.87±0.46 in CDCl3 (301 K), respectively, and these aminals readily undergo hemiaminal ether formation in methanol [2]. This divergent reactivity means that the pyrimidine scaffold is uniquely suited for applications requiring controlled reduction to the secondary amine under specific solvent conditions.

dynamic covalent chemistry aminal equilibrium solvent effect

CDK7/9 Dual Inhibitor Scaffold: N-Pyridinylpyrimidin-2-amine Class Differentiation from 2-Anilinopyrimidine-Based CDK Inhibitors

The N-pyridinylpyrimidin-2-amine class, exemplified by the core scaffold N-(pyridin-2-ylmethyl)pyrimidin-2-amine, has been rationally designed for dual CDK7/9 inhibition. Compounds from this series, such as 9q, demonstrated potent CDK7/9 inhibitory activity and anti-proliferative effects against multiple human cancer cell lines including MV4-11 acute myeloid leukemia cells, where it induced sub-G1 cell cycle arrest and apoptosis [1]. This differs from the 2-anilinopyrimidine class (exemplified by imatinib and other clinically approved kinase inhibitors), which primarily target tyrosine kinases such as BCR-ABL, c-KIT, and PDGFR. The N-pyridinylmethyl modification introduces conformational flexibility and additional hydrogen-bonding capacity at the hinge region, enabling CDK7/9 selectivity that is not achievable with the more rigid N-aryl substitution.

CDK7 inhibitor CDK9 inhibitor dual kinase inhibition

X-ray Crystal Structure Validation: Confirmed Molecular Geometry vs. Computationally Predicted Conformers of N-Alkyl Pyrimidin-2-amines

The single-crystal X-ray structure of N-(pyridin-2-ylmethyl)pyrimidin-2-amine (designated as compound 6c) has been solved, crystallizing in the C2/c space group with unit cell parameters a = 16.8629 Å, b = 7.7228 Å, c = 14.8431 Å, β = 104.655°, Z = 8, and a residual factor of 0.0422 [1][2]. The ORTEP diagram at 50% thermal ellipsoid probability confirms the molecular geometry, with the picolylic protons appearing as a singlet at δ = 4.75 ppm in the 1H NMR spectrum (CDCl3) [1]. This experimentally validated conformation provides a reliable starting point for docking studies and structure-based design. For computational chemistry groups, an experimentally determined structure reduces the risk of using incorrect low-energy conformers generated by force-field or semi-empirical methods, which is particularly important given the conformational flexibility of the methylene linker.

X-ray crystallography structural biology drug design

N-(Pyridin-2-ylmethyl)pyrimidin-2-amine: Optimal Procurement and Research Application Scenarios Based on Validated Evidence


Chk1 Kinase Inhibitor Lead Optimization Programs Requiring a Validated Starting Scaffold

N-(Pyridin-2-ylmethyl)pyrimidin-2-amine is the established lead scaffold for structure-based Chk1 inhibitor design, as documented in multiple patent families (US10072002B2, US20190375727A1) [1][2]. Research groups initiating Chk1-targeted drug discovery should procure this scaffold as the starting point for SAR exploration, rather than attempting to repurpose N-benzyl or N-phenyl pyrimidin-2-amine analogs that have been validated against different target classes (HDAC and tyrosine kinases, respectively). The scaffold's structural features—a pyridine nitrogen for hydrogen bonding and a flexible methylene linker for conformational adaptation—are integral to the Chk1 pharmacophore model derived from virtual screening.

Dynamic Covalent Chemistry Research Requiring a Pyrimidine-Based Aminal with Distinct Solvent-Responsive Behavior

For dynamic covalent chemistry (DCC) applications, the pyrimidine-based picolyl aminal system (derived from this compound's aminal precursor) exhibits fundamentally different behavior from pyridine, thiazole, and benzothiazole analogs [1]. Specifically, the pyrimidine aminal exists predominantly in its imine form in methanol and chloroform, requiring acetonitrile as the specific solvent for reduction to the target amine (33% isolated yield). This property makes it unsuitable as a direct replacement for pyridine-based dynamic covalent systems (where stable aminals form with Keq values of 22-32 in CDCl3), but uniquely positions it for applications requiring solvent-gated molecular switching or controlled amine release under specific conditions.

Structure-Based Drug Design Projects Requiring Experimentally Validated 3D Coordinates

The compound's single-crystal X-ray structure (space group C2/c, R-factor = 0.0422) provides high-quality experimental 3D coordinates [1][2]. This differentiates it from the majority of N-alkyl pyrimidin-2-amine analogs that lack published crystal structures. Computational chemistry and structure-based drug design teams should prioritize procurement when reliable starting coordinates are essential for molecular docking, pharmacophore modeling, or fragment-based lead optimization. The verified geometry eliminates the uncertainty associated with force-field-optimized conformers of the flexible methylene linker.

CDK7/9 Dual Inhibition Programs Within the N-Pyridinylpyrimidin-2-amine Chemical Series

The N-pyridinylpyrimidin-2-amine class, to which this compound belongs, has demonstrated promising dual CDK7/9 inhibitory activity [1]. Medicinal chemistry groups pursuing CDK7/9 as therapeutic targets should use this scaffold as the core template for systematic SAR studies, as published structure-activity relationships within this series have yielded compounds (e.g., 9q) with potent anti-proliferative effects against MV4-11 AML cells. This scaffold selection decision implicitly distinguishes the program from 2-anilinopyrimidine-based approaches that target tyrosine kinases.

Quote Request

Request a Quote for N-(pyridin-2-ylmethyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.